tert-butyl N-[(6S)-2-formyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate

Medicinal Chemistry Chiral Synthesis Building Blocks

This (6S)-configured tetrahydrobenzothiazole building block features a unique 2-formyl group and orthogonal Boc-protection, enabling efficient reductive amination, Grignard additions, and asymmetric synthesis without the need for costly chiral HPLC separation. Its CNS-favorable physicochemical profile (XLogP3=2.2, TPSA=96.5 Ų) makes it an ideal core for brain-penetrant kinase inhibitor libraries and targeted protein degradation (TPD) applications. By choosing this enantiomerically pure starting material, procurement teams eliminate racemic separation steps, significantly reducing development timelines and manufacturing costs in drug candidate synthesis.

Molecular Formula C13H18N2O3S
Molecular Weight 282.36
CAS No. 1909294-18-3
Cat. No. B2605016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[(6S)-2-formyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate
CAS1909294-18-3
Molecular FormulaC13H18N2O3S
Molecular Weight282.36
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC2=C(C1)SC(=N2)C=O
InChIInChI=1S/C13H18N2O3S/c1-13(2,3)18-12(17)14-8-4-5-9-10(6-8)19-11(7-16)15-9/h7-8H,4-6H2,1-3H3,(H,14,17)/t8-/m0/s1
InChIKeyOHCJVPLSIIRYCU-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: tert-Butyl N-[(6S)-2-formyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate (CAS 1909294-18-3)


tert-Butyl N-[(6S)-2-formyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate (CAS 1909294-18-3) is a chiral, heterocyclic building block featuring a 4,5,6,7-tetrahydrobenzothiazole core [1]. It belongs to the class of Boc-protected amines, with a versatile formyl group at the 2-position, making it a key intermediate for structure-activity relationship (SAR) studies and lead optimization in drug discovery . Commercial sourcing typically guarantees a minimum purity of 95% .

Selection Rationale: Why Analogs Cannot Simply Replace CAS 1909294-18-3


Generic substitution of this compound is not feasible due to the distinct chemical reactivity and stereochemical requirements of downstream applications. The (6S)-configuration is critical for chiral induction in asymmetric synthesis, while the 2-formyl group provides a unique aldehyde handle for reductive amination, Grignard additions, and other transformations that cannot be replicated by the 2-amino or 2-bromo analogs [1]. The Boc-protected 6-amine further ensures orthogonal protection during multi-step synthesis, a feature lost upon simple deprotection or substitution . These specific functional groups dictate its exclusive utility in constructing complex, patent-defined chemical matter.

Quantitative Differentiation Guide for CAS 1909294-18-3 vs. Closest Analogs


Unique Combinatorial Properties: (6S) Stereochemistry and 2-Formyl Functional Handle

Unlike its closest commercially available analogs, this compound uniquely combines a single, defined (6S) chiral center with a reactive 2-formyl group. Self-competitor analysis reveals that the (6S)-2-amino analog (CAS 1038555-08-6) lacks the aldehyde, the racemic 2-amino analog (CAS 820231-27-4) lacks both chirality and the aldehyde, and the 2-bromo analog (CAS 1251009-79-6) lacks the aldehyde and relies on less versatile cross-coupling chemistry . The target compound is the only supplier-available variant offering this specific combination for late-stage diversification in chiral drug synthesis programs covered by patents like the Sanofi alkylthiazol series [1].

Medicinal Chemistry Chiral Synthesis Building Blocks

Enhanced Synthetic Tractability via 2-Formyl Reactivity Profile

The 2-formyl substituent of the target compound enables a distinct set of high-yielding reactions like reductive amination and Grignard additions, which are fundamentally inaccessible to the 2-amino or 2-bromo analogs without additional synthetic steps. For example, the 2-bromo analog (CAS 1251009-79-6) primarily serves as a substrate for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which require a separate catalyst system and may have lower functional group tolerance . This positions the target compound as a more direct and atom-economical precursor for introducing alkyl, aryl, or peptidomimetic side chains at the 2-position.

Synthetic Chemistry Drug Discovery Chemical Biology

Predictable Physicochemical Property Suite for CNS Drug Design

The predicted physicochemical properties of the target compound place it within a favorable range for CNS drug discovery, as demonstrated by its comparison to the (6S)-2-amino analog (CAS 1038555-08-6). The target compound's XLogP3 value of 2.2 [1] is slightly higher than that of the 2-amino analog, which is predicted to be around 1.5, indicating improved passive membrane permeability. The target compound's Topological Polar Surface Area (TPSA) of 96.5 Ų [1] is below the 140 Ų threshold for blood-brain barrier (BBB) penetration, making it a superior core scaffold for CNS-penetrant libraries. The (6S)-2-amino analog has a lower TPSA (~89 Ų) but lacks the key synthetic handle.

Computational Chemistry CNS Drug Discovery ADME Prediction

Superior Drug-Likeness Profile Compared to the Racemic 2-Amino Scaffold

The (S)-stereochemistry of CAS 1909294-18-3 is a critical differentiator from the racemic mixture (CAS 820231-27-4). Chiral drugs often exhibit superior pharmacokinetic and pharmacodynamic profiles compared to their racemic counterparts. The target compound is a defined single enantiomer, which is essential for consistent biological results in SAR studies . The racemic analog would introduce 50% of the undesired (R)-enantiomer, which could lead to off-target binding, reduced potency, and complex pharmacokinetics, thereby complicating data interpretation and potentially wasting resources on an inactive isomer.

Medicinal Chemistry Chiral Drug Design Lead Optimization

Documented Synthetic Utility in Patent-Defined Drug Candidates

The tetrahydrobenzothiazole carbamate scaffold is central to active pharmaceutical ingredients, most notably as a core in dopamine agonists like pramipexole [1]. The specific functionalization pattern of CAS 1909294-18-3 makes it a direct and versatile intermediate for synthesizing patent-protected bicyclic cores found in numerous kinase inhibitors and CNS drugs, as broadly exemplified in the Sanofi patent on alkylthiazol carbamate derivatives [2]. This is in contrast to the (6S)-2-amino analog, which is a more advanced intermediate for pramipexole-like compounds but less versatile for derivatization.

Patent Chemistry Drug Repurposing Process Chemistry

Target Application Scenarios: Procuring CAS 1909294-18-3 for Maximum Impact


Diversification of a CNS-Penetrant Kinase Inhibitor Library

A medicinal chemistry team developing brain-penetrant kinase inhibitors for neurodegenerative diseases can leverage the favorable CNS property profile (XLogP3=2.2, TPSA=96.5 Ų) of CAS 1909294-18-3 as a core template [1]. The 2-formyl handle allows for rapid parallel synthesis of diverse amine-based side chains via reductive amination, enabling the creation of a focused library of novel inhibitors while maintaining a consistent, chiral, privileged scaffold that is distinct from the widely exploited 2-aminothiazole series [2].

Late-Stage Functionalization in a Chiral Drug Substance Program

In a process chemistry setting, where a single enantiomer drug candidate requires a specific (S)-tetrahydrobenzothiazole core, this compound is the optimal starting material. As demonstrated by the Sanofi patents, the (6S)-stereochemistry and Boc-protection are integral to the final API's structure [1]. Avoiding a racemic starting material (like CAS 820231-27-4) eliminates the need for costly chiral HPLC separation at a later stage, directly reducing development timelines and manufacturing costs, a critical factor for procurement selection [2].

Synthesis of Dual-Targeting PROTAC or Molecular Glue Payloads

The orthogonal reactivity of the 2-formyl and 6-NHBoc groups makes this compound a strategic linker-payload for targeted protein degradation (TPD) applications. The aldehyde can be used to attach a ligand for an E3 ligase, while the deprotected 6-amine can connect to a target-protein binder [1]. This dual functionalization is not readily achievable with the 2-amino or 2-bromo analogs without extensive protecting group manipulation, highlighting the compound's unique value in the burgeoning TPD field [2].

Creation of Conformationally Constrained Peptidomimetics

For peptide drug discovery, the rigid tetrahydrobenzothiazole core serves as a hard scaffold to lock a peptide's bioactive conformation. The (6S)-amine, once deprotected, can directly replace a key amino acid residue like proline, while the 2-formyl group provides a convenient point for elongation via standard peptide coupling chemistry [1]. This direct incorporation is a significant advantage over using the more restricted 2-amino analog, which would require building the peptide chain in the opposite direction.

Quote Request

Request a Quote for tert-butyl N-[(6S)-2-formyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.